Fluorescence Quantum Yield Superiority of 7-Azabicyclo[2.2.1]heptane Auxochromes Over Dialkylamino Analogs
When incorporated as an electron-donating auxochrome in sulforhodamine dyes, the 7-azabicyclo[2.2.1]heptane moiety (present in the target compound's core) confers significantly higher fluorescence quantum yields compared to the benchmark tetramethyl analog TMSR [1]. At 20 °C, the azabicyclic dye 221SR exhibits a quantum yield (Φ) of 0.95, while TMSR exhibits Φ = 0.65. At elevated temperature (60 °C), the differential is even more pronounced (Φ = 0.95 vs. Φ = 0.38) [1]. Fluorescence lifetime at 60 °C for the azabicyclic dye increases to 3.9 ns, whereas the tetramethyl analog decreases to 1.7 ns [1].
| Evidence Dimension | Fluorescence quantum yield (Φ) at 20 °C and 60 °C |
|---|---|
| Target Compound Data | Φ = 0.95 (20 °C); Φ = 0.95 (60 °C) for dye 221SR incorporating 7-azabicyclo[2.2.1]heptane auxochrome |
| Comparator Or Baseline | Φ = 0.65 (20 °C); Φ = 0.38 (60 °C) for benchmark tetramethylsulforhodamine (TMSR) |
| Quantified Difference | ΔΦ = +0.30 at 20 °C (46% relative increase); ΔΦ = +0.57 at 60 °C (150% relative increase) |
| Conditions | Sulforhodamine dye in solution; temperature-controlled fluorescence spectroscopy |
Why This Matters
Procuring the 7-azabicyclo[2.2.1]heptane scaffold enables development of fluorescent probes with superior and thermally stable emission efficiency, a critical performance parameter for quantitative imaging and diagnostic assays.
- [1] Song, F., et al. Journal of the American Chemical Society, 2008, 130(52), 17650-17651. View Source
